tert-Butyl (2-ethyl-4-hydroxyphenyl)carbamate
Description
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
tert-butyl N-(2-ethyl-4-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C13H19NO3/c1-5-9-8-10(15)6-7-11(9)14-12(16)17-13(2,3)4/h6-8,15H,5H2,1-4H3,(H,14,16) |
InChI Key |
KIRUDMQHEPYQAD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Carbamate Formation via Carbamoylation of Phenols
Method Overview:
The most common approach involves reacting phenolic compounds with carbamoylating agents such as di-tert-butyl dicarbonate ((Boc)₂O) in the presence of catalysts like 4-dimethylaminopyridine (DMAP). This method effectively introduces the tert-butoxycarbonyl (Boc) protecting group onto phenolic hydroxyl groups, forming carbamates.
- Solvent: Tetrahydrofuran (THF) or other aprotic solvents
- Catalyst: DMAP (0.02–0.1 equivalents)
- Reagent: (Boc)₂O (1.1–1.5 equivalents)
- Temperature: Typically at 0°C to room temperature
- Duration: 2–4 hours, monitored via TLC
Reaction Mechanism:
The phenolate ion, generated in situ or from phenol, nucleophilically attacks the electrophilic carbon in (Boc)₂O, forming the carbamate linkage. The presence of DMAP accelerates the process by acting as a nucleophilic catalyst, enhancing the electrophilicity of (Boc)₂O.
- The synthesis of tert-butyl (4-hydroxyphenyl)carbamate was achieved with a 97% yield, with characterization data showing a melting point of 145–146°C and characteristic NMR signals consistent with the carbamate structure (see source).
Synthesis of Substituted Phenyl Carbamates via Amidation
Method Overview:
Another approach involves coupling phenolic derivatives with substituted amines or carboxylic acids using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). This method is suitable when the phenol is first converted into an amine or amino derivative, which then reacts with carboxylic acids to form carbamates.
- Solvent: Dichloromethane (DCM) or DMF
- Reagents: EDCI, HOBt, and appropriate acids or amines
- Temperature: Room temperature
- Duration: 3–12 hours, monitored via TLC
Reaction Mechanism:
The carboxylic acid reacts with EDCI to form an active ester intermediate stabilized by HOBt, which then reacts with the amino group of the phenolic derivative to form the carbamate linkage.
- The synthesis of various tert-butyl 2-(substituted benzamido) phenylcarbamates demonstrated high yields (up to 98%) and promising anti-inflammatory activity, confirming the efficiency of this coupling strategy (see source).
Nitration and Functionalization of Phenolic Precursors
Method Overview:
For specific substitutions, phenols undergo nitration followed by reduction or further functionalization to introduce ethyl groups or hydroxyl groups at desired positions before carbamate formation.
- Nitration: Fuming nitric acid or nitrating mixtures at low temperatures (~0°C)
- Reduction: Catalytic hydrogenation or chemical reduction of nitro groups
- Subsequent steps: Coupling with carbamoylating agents
Reaction Mechanism:
Electrophilic aromatic substitution introduces nitro groups, which are then reduced to amino groups, enabling subsequent carbamate formation.
- The regioselective nitration and subsequent functionalization of phenols have been well-documented, enabling precise substitution patterns necessary for the target compound (see source).
Recycle and Recovery of Boc Reagents
Method Overview:
An efficient method involves recovering excess (Boc)₂O after carbamate synthesis. The reaction mixture is cooled, and the residual Boc reagent is precipitated and recovered by filtration, reducing waste and cost.
- Solvent: Tert-butyl methyl ether or similar
- Temperature: Room temperature or below
- Process: Filtration of precipitated Boc reagent
- Recovery rates of up to 95% have been reported, with the recovered Boc reagent directly reused in subsequent syntheses, maintaining high purity and yield (see source).
Summary Table of Preparation Methods
| Method | Key Reagents | Typical Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Carbamoylation with (Boc)₂O | (Boc)₂O, DMAP | 0°C to RT, 2–4 h | High yield, straightforward | Requires purification if impurities present |
| Coupling with Carboxylic Acids | EDCI, HOBt, amines | RT, 3–12 h | Suitable for complex derivatives | Sensitive to moisture, longer reaction times |
| Nitration & Functionalization | HNO₃, reduction agents | -10°C to 0°C | Precise substitution pattern | Multiple steps, potential regioisomer formation |
| Boc Reagent Recovery | Tert-butyl methyl ether | RT, filtration | Cost-effective, eco-friendly | Requires efficient filtration setup |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-ethyl-4-hydroxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product is formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction of the carbonyl group yields the original hydroxyl compound.
Scientific Research Applications
tert-Butyl (2-ethyl-4-hydroxyphenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of polymers and other materials
Mechanism of Action
The mechanism of action of tert-Butyl (2-ethyl-4-hydroxyphenyl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The pathways involved in its action include the inhibition of enzyme activity and the modification of protein structures .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The tert-butyl carbamate group serves as a protective moiety for amines, enabling controlled reactivity during synthesis. Key structural analogs and their substituent effects include:
Table 1: Structural Comparison of Selected Carbamates
Substituent Impact :
- Electron-withdrawing groups (e.g., Cl, NO₂) increase electrophilicity, influencing reactivity in coupling reactions .
- Hydroxyl groups enhance solubility in polar solvents and participation in hydrogen bonding .
- Bulkier groups (e.g., tert-butyl) improve steric protection, reducing unintended side reactions .
Physical and Chemical Properties
Table 2: Comparative Properties
Key Observations :
- Hydrophilic substituents (e.g., PEG chains in ) increase water solubility.
- Aromatic chlorination (e.g., ) enhances lipophilicity, favoring organic phase partitioning.
Carcinogenicity and Toxicity:
- Ethyl carbamate is a known carcinogen, inducing hepatic carcinomas in rodents .
- tert-Butyl carbamates show reduced toxicity due to steric hindrance, slowing metabolic activation .
Biological Activity
tert-Butyl (2-ethyl-4-hydroxyphenyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity through various studies, including enzyme inhibition, anti-inflammatory effects, and antioxidant properties.
- Molecular Formula : C13H19NO4
- Molecular Weight : 253.29 g/mol
- Functional Groups : Hydroxyl, phenyl, and carbamate groups contribute to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Enzyme Inhibition :
- The compound has been shown to inhibit specific enzymes, potentially modulating metabolic pathways. Its structure allows for interactions through hydrogen bonding and π-π stacking with aromatic residues in proteins, enhancing its binding affinity to target enzymes.
-
Anti-inflammatory Effects :
- In vivo studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory activity. For instance, compounds synthesized from tert-butyl 2-amino phenylcarbamate showed inhibition rates ranging from 39% to 54% in carrageenan-induced rat paw edema models, comparable to the standard drug indomethacin .
-
Antioxidant Properties :
- The presence of hydroxyl groups contributes to its antioxidant capabilities, allowing it to scavenge free radicals and reduce oxidative stress in biological systems.
Enzyme Inhibition Studies
A study highlighted the interaction of this compound with various enzymes. The compound demonstrated a significant inhibitory effect on enzymes involved in inflammatory pathways, suggesting its potential as a therapeutic agent for inflammatory diseases.
Anti-inflammatory Activity
In a comparative study involving several newly synthesized compounds based on this carbamate derivative, researchers found that most exhibited promising anti-inflammatory activity within 9 to 12 hours post-administration. The study utilized the carrageenan-induced rat paw edema protocol for evaluation .
| Compound | Percentage Inhibition (%) | Standard Drug Comparison |
|---|---|---|
| 1 | 54.239 | Indomethacin |
| 2 | 39.021 | Indomethacin |
Antioxidant Activity
The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The results indicated that the compound effectively reduced DPPH radicals, showcasing its potential utility in preventing oxidative damage in cells.
The biological activity of this compound can be attributed to its ability to form strong interactions with target proteins:
- Hydrogen Bonding : The hydroxyl group facilitates hydrogen bonds with amino acid residues in enzymes.
- π-π Interactions : The phenyl group enhances π-π stacking interactions, increasing binding affinity and specificity towards target sites.
Q & A
Basic Questions
Q. What are the recommended synthetic methodologies for tert-Butyl (2-ethyl-4-hydroxyphenyl)carbamate in laboratory settings?
- Methodology : Multi-step synthesis typically involves coupling the hydroxylphenyl moiety with tert-butyl carbamate under mild basic conditions. For example:
Protection : Use tert-butyl chloroformate in dichloromethane (DCM) with a base like triethylamine to protect the amine group (if present) .
Reaction Optimization : Control reaction temperature (0–25°C) and stoichiometry to minimize side reactions. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Deprotection : If required, use trifluoroacetic acid (TFA) in DCM to remove the tert-butyl group selectively .
- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing tert-Butyl (2-ethyl-4-hydroxyphenyl)carbamate?
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Identify aromatic protons (δ 6.5–7.5 ppm), ethyl group signals (δ 1.2–1.4 ppm for CH3, δ 2.4–2.6 ppm for CH2), and tert-butyl carbamate protons (δ 1.4–1.5 ppm) .
- 13C NMR : Confirm carbamate carbonyl (δ 155–160 ppm) and aromatic carbons .
Q. What safety protocols are critical when handling tert-Butyl (2-ethyl-4-hydroxyphenyl)carbamate?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Store in airtight containers at 2–8°C, away from moisture and light. Label containers with CAS number and hazard identifiers .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washdown to prevent environmental release .
Advanced Research Questions
Q. How can researchers resolve low yields during the synthesis of tert-Butyl (2-ethyl-4-hydroxyphenyl)carbamate?
- Troubleshooting :
- Side Reactions : If carbamate hydrolysis occurs, reduce reaction time or replace protic solvents (e.g., water) with anhydrous DCM .
- Impurity Profile : Analyze crude mixtures via LC-MS to identify byproducts (e.g., dimerization). Optimize purification using preparative HPLC with C18 columns .
- Catalyst Screening : Test alternative bases (e.g., DMAP) or coupling agents (e.g., EDC/HOBt) to enhance reactivity .
Q. How should contradictory crystallographic data be addressed for this compound?
- Data Reconciliation :
Cross-validate with NMR and IR to confirm functional groups.
Use SHELXD for phase refinement and SHELXL for least-squares optimization, adjusting thermal parameters (B-factors) to resolve disorder .
Compare with computational models (e.g., DFT-optimized structures) to validate bond lengths/angles .
Q. What computational strategies predict the reactivity of tert-Butyl (2-ethyl-4-hydroxyphenyl)carbamate in nucleophilic reactions?
- Density Functional Theory (DFT) :
- Calculate Fukui indices to identify electrophilic/nucleophilic sites on the aromatic ring .
- Simulate transition states for carbamate cleavage under acidic conditions (e.g., Gibbs free energy barriers using B3LYP/6-31G*) .
- Molecular Dynamics (MD) : Model solvation effects in DCM or THF to predict reaction pathways .
Q. How to design biological activity assays for this compound?
- In Vitro Testing :
- Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays. Compare IC50 values with structurally similar carbamates .
- Cellular Uptake : Use LC-MS/MS to quantify intracellular concentrations in HEK293 or HepG2 cells .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., halogen substitution) and correlate logP values with membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
